3,3-Difluoropyrrolidine-1-sulfonyl fluoride
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Overview
Description
3,3-Difluoropyrrolidine-1-sulfonyl fluoride is a chemical compound with the molecular formula C₄H₆F₃NO₂S and a molecular weight of 189.16 g/mol . It is known for its applications in various fields of scientific research and industry due to its unique chemical properties.
Preparation Methods
The synthesis of 3,3-Difluoropyrrolidine-1-sulfonyl fluoride involves several steps. One common method starts with the radical addition of ethylene to a suitable precursor, followed by conversion to the corresponding iodide. This iodide is then transformed into a primary amine, which is subsequently heated with sodium hydrosulfide to form 3,3-difluoropyrrolidine-2-thione. This intermediate is then converted to the target compound with high yield .
Chemical Reactions Analysis
3,3-Difluoropyrrolidine-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonyl fluoride group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed reaction conditions are less commonly reported.
Common Reagents and Conditions: Typical reagents include sodium hydrosulfide and various catalysts for specific transformations.
Scientific Research Applications
3,3-Difluoropyrrolidine-1-sulfonyl fluoride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 3,3-Difluoropyrrolidine-1-sulfonyl fluoride exerts its effects involves its interaction with specific molecular targets. For example, as an inhibitor of dipeptidyl peptidase-4, it binds to the active site of the enzyme, preventing its normal function. This inhibition can modulate various biological pathways, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
3,3-Difluoropyrrolidine-1-sulfonyl fluoride can be compared with other similar compounds such as:
3,3-Difluoropyrrolidine: Used as a building block in organic synthesis and has similar reactivity.
3,3-Difluoropyrrolidine-1-sulfonyl chloride: Another related compound with applications in fluorine chemistry.
Triazole substituted prolyl difluoropyrrolidines: Potential inhibitors of dipeptidyl peptidase-4, highlighting the versatility of the difluoropyrrolidine scaffold.
These comparisons highlight the unique properties of this compound, particularly its sulfonyl fluoride group, which imparts distinct reactivity and stability.
Properties
Molecular Formula |
C4H6F3NO2S |
---|---|
Molecular Weight |
189.16 g/mol |
IUPAC Name |
3,3-difluoropyrrolidine-1-sulfonyl fluoride |
InChI |
InChI=1S/C4H6F3NO2S/c5-4(6)1-2-8(3-4)11(7,9)10/h1-3H2 |
InChI Key |
BXHHSOQCAQPFCC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1(F)F)S(=O)(=O)F |
Origin of Product |
United States |
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